An In-depth Technical Guide to 5-(3-Bromophenyl)thiophene-2-carbaldehyde: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-(3-Bromophenyl)thiophene-2-carbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Bromophenyl)thiophene-2-carbaldehyde is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a thiophene-2-carbaldehyde core coupled with a 3-bromophenyl substituent, offers a versatile scaffold for the synthesis of a wide array of more complex molecular architectures. The thiophene ring is a well-established pharmacophore, known to be a bioisostere of the phenyl ring, and is present in numerous approved drugs.[1] The aldehyde functionality serves as a key reactive handle for various chemical transformations, while the bromine atom on the phenyl ring provides a site for further functionalization, most notably through cross-coupling reactions.
This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and the potential applications of 5-(3-Bromophenyl)thiophene-2-carbaldehyde, with a focus on providing practical insights for researchers in drug discovery and materials science.
Chemical and Physical Properties
While specific experimental data for 5-(3-Bromophenyl)thiophene-2-carbaldehyde is not extensively reported in the literature, its properties can be reliably predicted based on the well-characterized properties of its constituent fragments: 5-bromothiophene-2-carbaldehyde and the 3-bromophenyl group.
| Property | Predicted Value/Information | Source/Justification |
| Molecular Formula | C₁₁H₇BrOS | Based on chemical structure |
| Molecular Weight | 267.15 g/mol | Calculated from the molecular formula |
| Appearance | Expected to be a yellow to brown solid or oil | Analogy with related aryl-substituted thiophene aldehydes |
| Melting Point | Estimated to be in the range of 80-120 °C | Based on the melting points of similar biaryl compounds |
| Boiling Point | > 300 °C (decomposes) | High molecular weight and aromatic nature suggest a high boiling point |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and THF. Insoluble in water. | Predicted based on the nonpolar nature of the molecule |
| Stability | Stable under normal laboratory conditions. May be sensitive to light and air over extended periods. | Aldehydes can be prone to oxidation. |
Synthesis and Purification
The most direct and efficient method for the synthesis of 5-(3-Bromophenyl)thiophene-2-carbaldehyde is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high yields and excellent functional group tolerance.[2]
Synthetic Scheme
The synthesis involves the coupling of 5-bromothiophene-2-carbaldehyde with (3-bromophenyl)boronic acid.
Caption: Suzuki-Miyaura cross-coupling for the synthesis of 5-(3-Bromophenyl)thiophene-2-carbaldehyde.
Detailed Experimental Protocol
Materials:
-
5-Bromothiophene-2-carbaldehyde (1.0 equiv)
-
(3-Bromophenyl)boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromothiophene-2-carbaldehyde, (3-bromophenyl)boronic acid, and sodium carbonate.
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and deionized water to the flask. The solvent volume should be sufficient to dissolve the reactants upon heating.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically around 80-90 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 5-(3-Bromophenyl)thiophene-2-carbaldehyde as a solid.
Rationale for Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used, robust catalyst for Suzuki couplings. Other palladium catalysts can also be employed.
-
Base: Sodium carbonate is a mild and effective base for this transformation. Other bases like potassium carbonate or potassium phosphate can also be used.
-
Solvent System: The toluene/ethanol/water mixture provides a good medium for dissolving both the organic reactants and the inorganic base, facilitating the reaction.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of 5-(3-Bromophenyl)thiophene-2-carbaldehyde is dominated by its two key functional groups: the aldehyde and the aryl bromide.
Reactions of the Aldehyde Group
The aldehyde group is a versatile functional handle for a variety of transformations, including:
-
Reductive Amination: To form secondary and tertiary amines.
-
Wittig Reaction: To form alkenes.
-
Condensation Reactions: Such as the Knoevenagel or aldol condensations, to form α,β-unsaturated systems.
-
Oxidation: To form the corresponding carboxylic acid.
-
Reduction: To form the corresponding alcohol.
Reactions of the Aryl Bromide Group
The bromine atom on the phenyl ring allows for further functionalization, primarily through another cross-coupling reaction. This enables the synthesis of more complex, tri-aryl systems.
Caption: Key reaction pathways for 5-(3-Bromophenyl)thiophene-2-carbaldehyde.
Spectroscopic Characterization
The structure of 5-(3-Bromophenyl)thiophene-2-carbaldehyde can be confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (a singlet around 9.8-10.0 ppm), two doublets for the thiophene protons, and a complex multiplet pattern for the protons on the 3-bromophenyl ring.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon around 180-190 ppm, along with signals for the aromatic carbons of the thiophene and bromophenyl rings.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1670-1700 cm⁻¹ is characteristic of the C=O stretch of the aldehyde.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will be evident in the molecular ion cluster.
Applications in Drug Discovery and Materials Science
Thiophene-containing compounds are of great interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3] 5-(3-Bromophenyl)thiophene-2-carbaldehyde serves as a valuable building block for the synthesis of novel therapeutic agents. The ability to further functionalize both the aldehyde and the aryl bromide allows for the creation of diverse libraries of compounds for high-throughput screening.
In materials science, thiophene-based molecules are utilized in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their favorable electronic properties.[2] The extended π-conjugated system of derivatives of 5-(3-Bromophenyl)thiophene-2-carbaldehyde makes them promising candidates for these applications.
Safety and Handling
While a specific safety data sheet for 5-(3-Bromophenyl)thiophene-2-carbaldehyde is not available, general precautions for handling aromatic aldehydes and brominated aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[4]
-
Storage: Store in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.
-
Toxicity: Aromatic aldehydes can be irritants to the skin, eyes, and respiratory tract. Brominated aromatic compounds may have long-term health effects.[5][6]
Conclusion
5-(3-Bromophenyl)thiophene-2-carbaldehyde is a valuable and versatile synthetic intermediate. Its straightforward synthesis via the Suzuki-Miyaura coupling, combined with the presence of two distinct reactive sites, makes it an attractive starting material for the development of novel compounds in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid researchers in their scientific endeavors.
References
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ChemBK. 5-Bromo-thiophene-2-carbaldehyde. [Link]
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PubChem. 5-Bromothiophene-2-carbaldehyde. [Link]
- Khan, I., et al. (2021). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1230, 129881.
- Saeed, A., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of the Iranian Chemical Society, 18(11), 2969-2982.
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ResearchGate. Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. [Link]
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Universiti Putra Malaysia Institutional Repository. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation. [Link]
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ResearchGate. 5-Nitrothiophene-2-carbaldehyde | Request PDF. [Link]
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ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... [Link]
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Cole-Parmer. Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%. [Link]
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Taylor & Francis Online. Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. [Link]
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Bentham Science. Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. [Link]
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American Chemical Society. Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. [Link]
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